molecular formula C21H16O B14738413 (9-Phenyl-9H-fluoren-9-yl)acetaldehyde CAS No. 5043-46-9

(9-Phenyl-9H-fluoren-9-yl)acetaldehyde

Cat. No.: B14738413
CAS No.: 5043-46-9
M. Wt: 284.3 g/mol
InChI Key: LTBXLBUEKQBHHX-UHFFFAOYSA-N
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Description

(9-Phenyl-9H-fluoren-9-yl)acetaldehyde is a fluorene-based aldehyde derivative characterized by a phenyl group and an acetaldehyde moiety attached to the central carbon of the fluorene scaffold. Fluorene derivatives are widely studied for their rigid aromatic structure, which imparts stability and unique electronic properties, making them valuable in organic synthesis, materials science, and pharmaceuticals. The acetaldehyde group in this compound enhances its reactivity, enabling participation in condensation, nucleophilic addition, and cross-coupling reactions. Synthesis routes for similar compounds (e.g., (9-p-Methylthiophenyl-9-fluorenyl)acetaldehyde) involve functionalization of the fluorene core followed by oxidation or substitution reactions to introduce the aldehyde group .

Properties

CAS No.

5043-46-9

Molecular Formula

C21H16O

Molecular Weight

284.3 g/mol

IUPAC Name

2-(9-phenylfluoren-9-yl)acetaldehyde

InChI

InChI=1S/C21H16O/c22-15-14-21(16-8-2-1-3-9-16)19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,15H,14H2

InChI Key

LTBXLBUEKQBHHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)CC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9-Phenyl-9H-fluoren-9-yl)acetaldehyde typically involves the reaction of 9-phenyl-9H-fluoren-9-ol with appropriate reagents to introduce the acetaldehyde group. One common method is the oxidation of 9-phenyl-9H-fluoren-9-ol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar oxidation reactions with optimized conditions for higher yield and purity.

Chemical Reactions Analysis

Types of Reactions

(9-Phenyl-9H-fluoren-9-yl)acetaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: PCC, DMP, KMnO4, CrO3

    Reducing Agents: NaBH4, LiAlH4

    Substitution Reagents: Halogens, nitro compounds

Major Products

    Oxidation: (9-Phenyl-9H-fluoren-9-yl)carboxylic acid

    Reduction: (9-Phenyl-9H-fluoren-9-yl)methanol

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

(9-Phenyl-9H-fluoren-9-yl)acetaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of (9-Phenyl-9H-fluoren-9-yl)acetaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, potentially altering their function. The aromatic rings can participate in π-π interactions and other non-covalent interactions with biological targets .

Comparison with Similar Compounds

Table 1: Comparison of (9-Phenyl-9H-fluoren-9-yl)acetaldehyde with Analogous Compounds

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications
This compound Phenyl, acetaldehyde C₂₁H₁₆O 284.36 Not reported Aldehyde reactivity; potential building block in organic synthesis
(9-p-Methylthiophenyl-9-fluorenyl)acetaldehyde p-Methylthiophenyl, acetaldehyde C₂₂H₁₈OS 338.44 99–100 IR: 1715 cm⁻¹ (C=O); used in crystallography studies
9-Fluoreneacetic acid Carboxylic acid C₁₅H₁₂O₂ 224.26 Not reported Carboxylic acid functionality; used in hydrogels and supramolecular chemistry
9-Phenyl-9-fluorenol Phenyl, hydroxyl C₁₉H₁₄O 258.32 Not reported Intermediate in organic synthesis; bichromophoric properties
9-Chloro-9-phenyl-9H-fluorene Phenyl, chlorine C₁₉H₁₃Cl 276.76 Not reported Halogenated intermediate for cross-coupling reactions

Physicochemical and Application Differences

  • Synthetic Utility : Aldehyde-containing derivatives are pivotal in constructing conjugated systems (e.g., for OLEDs), whereas carboxylic acid derivatives are employed in biomaterials and drug delivery systems .

Research Findings and Key Insights

Substituent Effects : Electron-withdrawing groups (e.g., -CHO, -COOH) reduce electron density on the fluorene ring, altering reactivity. For instance, the acetaldehyde group in (9-p-Methylthiophenyl-9-fluorenyl)acetaldehyde facilitates nucleophilic attacks, whereas the methylthio group enhances sulfur-mediated interactions .

Yield Optimization : Synthetic yields for fluorene derivatives vary with substituents. The methylthiophenyl analog achieves 62% yield, suggesting efficient functionalization protocols , while halogenated derivatives often require rigorous purification .

Applications in Materials Science : Fluorene-based aldehydes are understudied but hold promise as precursors for luminescent materials. In contrast, 9-Fluoreneacetic acid is well-documented in hydrogel design due to its self-assembly properties .

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